(1E)-CFI-400437 (dihydrochloride) is a chemical compound that has garnered attention for its potential applications in scientific research, particularly as a selective inhibitor of Polo-like kinase 4 (PLK4). This kinase plays a crucial role in cell cycle regulation and is implicated in various types of cancer. The compound is classified under small molecule inhibitors and is primarily investigated for its therapeutic potential in oncology.
The compound was identified through rational drug design and optimization strategies aimed at enhancing the specificity and potency of PLK4 inhibitors. It belongs to a class of compounds that target kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. The specific molecular structure and properties of (1E)-CFI-400437 make it a promising candidate for further development in cancer therapeutics.
The synthesis of (1E)-CFI-400437 involves several key steps, typically starting from readily available phenolic compounds. The synthetic route generally includes:
Technical details regarding the synthesis can include specific reaction conditions such as temperature, solvent choice, and purification methods like chromatography to isolate the final product in high purity.
The molecular structure of (1E)-CFI-400437 can be depicted using standard chemical notation, highlighting its functional groups and connectivity. Key structural features include:
The structure features a thiazole ring, an amine group, and multiple aromatic rings that contribute to its biological activity.
(1E)-CFI-400437 can participate in various chemical reactions typical for small molecules:
These reactions are critical for modifying the compound's properties during drug development.
The mechanism of action for (1E)-CFI-400437 as a PLK4 inhibitor involves:
Data from preclinical studies indicate significant efficacy against various cancer cell lines with high PLK4 expression.
(1E)-CFI-400437 exhibits several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications.
(1E)-CFI-400437 has several potential applications in scientific research:
The development of (1E)-CFI-400437 originated from structure-based virtual screening targeting the ATP-binding site of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication overexpressed in breast, lung, and colorectal cancers. Initial in silico studies employed a PLK4 homology model derived from the X-ray structure (PDB: 4YUR) to identify indolinone-based hits with moderate affinity. Lead optimization focused on enhancing selectivity and potency through strategic modifications:
Table 1: Key Structural Modifications and Effects on PLK4 Inhibition
Modification Site | Initial Structure | Optimized Structure | PLK4 IC₅₀ Change |
---|---|---|---|
Core Scaffold | Indolinone | (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-one | 9 nM → 0.6 nM |
Hinge Binder | None | Indazole nitrogen | Selectivity >10,000-fold vs PLK1 |
Solubility Enhancer | Hydrophobic groups | Tertiary amine | Improved logD by 1.2 units |
Scaffold hopping was employed to overcome limitations of first-generation PLK4 inhibitors like R1530 and centrinone, which exhibited off-target activity against Aurora kinases. Two primary strategies were utilized:
Table 2: Scaffold-Hopping Trajectory in PLK4 Inhibitor Development
Original Scaffold | Hopped Scaffold | Hop Category¹ | Key Outcome |
---|---|---|---|
VX680 (Pyrrolopyrazole) | (1E)-CFI-400437 (Indazolylindolinone) | Heterocycle replacement | PLK4 IC₅₀: 0.6 nM vs 7.66 nM |
CFI-400437 | CZL-S092 (Indazole-thiazole) | Ring opening + topology | Oral bioavailability: 22.1% |
Centrinone (Pyrimidine) | 24j (Pyrazolopyrimidine) | Topology | Selectivity: 8,750-fold vs PAK4 |
¹Classification per [7]
Conversion of the free base (1E)-CFI-400437 to its dihydrochloride salt (CAS: 1247000-76-5) addressed critical pharmaceutical limitations:
Mechanistic Insight: Salt formation shifted the pHₘₐₓ (pH of maximum solubility) from 7.2 to 5.8, preventing crystallization in gastrointestinal fluids. XRPD confirmed amorphous character, enhancing dissolution kinetics without compromising chemical stability [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1